molecular formula C16H14N2O2 B6215938 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile CAS No. 400756-69-6

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile

Cat. No.: B6215938
CAS No.: 400756-69-6
M. Wt: 266.3
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Description

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and a benzonitrile moiety

Properties

CAS No.

400756-69-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile typically involves a condensation reaction between 4-ethoxy-2-hydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.

Reaction Scheme:

4-ethoxy-2-hydroxybenzaldehyde+3-aminobenzonitrile3-[(4-ethoxy-2-hydroxyphenyl)methylidene]aminobenzonitrile\text{4-ethoxy-2-hydroxybenzaldehyde} + \text{3-aminobenzonitrile} \rightarrow \text{this compound} 4-ethoxy-2-hydroxybenzaldehyde+3-aminobenzonitrile→3-[(4-ethoxy-2-hydroxyphenyl)methylidene]aminobenzonitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups could form hydrogen bonds or participate in other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile
  • 3-{[(4-ethoxy-2-methoxyphenyl)methylidene]amino}benzonitrile
  • 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide

Uniqueness

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzonitrile is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

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